Vapiprost
Description
The Eicosanoid System and Thromboxane (B8750289) A2 in Biological Regulation
Eicosanoids are signaling molecules derived from C20 polyunsaturated fatty acids, primarily arachidonic acid. dergipark.org.trtaylorandfrancis.com They are not stored but synthesized on demand by various cell types in response to stimuli such as hormones and cytokines. dergipark.org.trtaylorandfrancis.com The biosynthesis of eicosanoids involves enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 epoxygenase pathways. dergipark.org.trtaylorandfrancis.com Prostaglandins (PGs), thromboxanes (TXs), leukotrienes (LTs), and lipoxins (LXs) are the main classes of eicosanoids. dergipark.org.tr Prostanoids, a collective term for PGs and TXs, are generated via the COX pathway. taylorandfrancis.comhmdb.ca
Thromboxane A2 (TXA2) is a particularly important eicosanoid produced primarily by activated platelets during hemostasis. nih.govwikipedia.orgnih.gov It is synthesized from prostaglandin (B15479496) H2 through the action of thromboxane-A synthase. wikipedia.org TXA2 is a short-lived intermediate, rapidly hydrolyzed in aqueous solution to the inactive metabolite thromboxane B2 (TXB2). wikipedia.orgwikipedia.org Despite its instability, TXA2 functions as a potent autocrine or paracrine mediator in the vicinity of its production site. wikipedia.org
The biological actions of TXA2 are mediated through its cognate receptor, the thromboxane A2 receptor (TBXA2R or TP receptor). nih.govwikipedia.orgnih.gov The TP receptor is a G protein-coupled receptor (GPCR) found on the surface of various cell types, including platelets, vascular smooth muscle cells, and inflammatory cells. nih.govpatsnap.com Activation of the TP receptor by TXA2 triggers intracellular signaling cascades that lead to platelet activation and aggregation, vasoconstriction, and promotion of inflammatory responses. nih.govnih.govpatsnap.com This makes TXA2 a key player in processes like thrombosis and the regulation of vascular tone. nih.govwikipedia.orgnih.govportlandpress.com Dysregulation of TXA2 activity has been implicated in the pathogenesis of various conditions, including cardiovascular diseases, asthma, and inflammation. nih.govpharmacologyeducation.org
Conceptual Framework of Thromboxane A2 Receptor Antagonism
Given the significant role of TXA2 in pathological processes, modulating its effects through receptor antagonism has emerged as a therapeutic strategy. Thromboxane A2 receptor antagonists (TP receptor antagonists) are pharmaceutical agents designed to inhibit the interaction between TXA2 and its receptor. patsnap.com By blocking this interaction, TP receptor antagonists effectively dampen the downstream signaling events mediated by TXA2, such as platelet aggregation and vasoconstriction. patsnap.com
The inhibition of the TP receptor can be achieved through different mechanisms, including competitive antagonism, where the antagonist competes directly with TXA2 for the receptor binding site. patsnap.com This blockade prevents TXA2 from activating the receptor, thereby inhibiting its biological effects. patsnap.com TP receptor antagonists offer a potential therapeutic approach for conditions where excessive TXA2 activity contributes to disease progression, such as thrombotic events and occlusive vascular diseases. patsnap.comncats.io Unlike inhibitors of TXA2 synthesis (like aspirin (B1665792), which inhibits COX-1), TP receptor antagonists can potentially preserve the activity of other beneficial prostanoids, such as prostacyclin (PGI2), which has opposing vasodilatory and anti-aggregatory effects mediated through its own receptor (IP receptor). pharmacologyeducation.orgacs.org
Vapiprost as a Representative Dicyclopentadiene (B1670491) Thromboxane Receptor Antagonist
This compound is a chemical compound characterized as a potent dicyclopentadiene thromboxane receptor antagonist. ncats.io This structural classification highlights a key feature of its molecular architecture. This compound has been shown to be a potent and specific blocking agent of the thromboxane (Tx)A2 receptor in in vitro studies using preparations from various species, including platelets and smooth muscle from vascular and airway tissues. ncats.io
Research findings indicate that this compound effectively inhibits platelet aggregation and ATP release stimulated by various agonists, including U-46619 (a stable TXA2 mimetic), collagen, and arachidonic acid. ncats.ionih.gov In vitro experiments with human platelets demonstrated potent inhibition by this compound, with IC50 values reported to be less than 2.1 x 10-8 M. ncats.ionih.gov
Studies in experimental models of thrombosis have also demonstrated the activity of this compound. ncats.io For instance, in a rat model of middle cerebral artery thrombosis, this compound significantly prolonged the time required for thrombotic occlusion. nih.govthieme-connect.com This suggests that this compound can act as an antithrombotic agent against platelet and fibrin-rich thrombi. nih.gov
Furthermore, research exploring the effects of this compound on cerebral protection during deep hypothermic circulatory arrest in neonatal piglets indicated that treatment with this compound led to significant improvements in the recovery of cerebral blood flow and preservation of cerebral oxygen metabolism. oup.com These findings suggest a protective effect of this compound against the damaging consequences of this procedure on the brain, potentially mediated through its TP receptor antagonism. oup.com this compound has also been shown to specifically antagonize bradykinin-induced responses in isolated human peripheral airways, suggesting that prostanoids released by bradykinin (B550075) act via the TP receptor. ersnet.org this compound did not affect contractions induced by other vasoconstrictors like serotonin (B10506) or potassium chloride at high concentrations, indicating its specificity for the TP receptor. oup.com
The chirality of this compound has been specified, with the (Z)-(1R,2R,3S,5S) isomer being the structure represented in some databases and consistent with the INN document. guidetopharmacology.orgoup.comresearchgate.net
Data from in vitro studies illustrating the inhibitory effect of this compound on platelet aggregation and ATP release are summarized in the table below:
| Agonist | IC50 (M) - Human Platelets |
| U-46619 | < 2.1 x 10-8 |
| Collagen | < 2.1 x 10-8 |
| Arachidonic Acid | < 2.1 x 10-8 |
Note: Data compiled from in vitro experiments with human platelets. ncats.ionih.gov
The detailed research findings underscore this compound's profile as a potent and specific antagonist of the thromboxane A2 receptor, interfering with key TXA2-mediated processes such as platelet aggregation and vasoconstriction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1-/t26-,27-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGRDYWMOPRROR-XUSMOFMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048256 | |
| Record name | Vapiprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85505-64-2 | |
| Record name | Vapiprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85505-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vapiprost [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085505642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vapiprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VAPIPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84XT1COAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Molecular Pharmacology of Vapiprost
Thromboxane (B8750289) A2 Receptor Binding Kinetics and Specificity
Studies on Vapiprost have focused on quantitatively assessing its binding to the TP receptor, understanding its selectivity profile compared to other prostanoid receptor subtypes, and characterizing the dynamics of its interaction with the receptor binding site.
Quantitative Analysis of Receptor Binding Affinities (e.g., pKi, IC50 values)
Quantitative analyses have been conducted to determine the binding affinity of this compound for the TP receptor. These studies often employ radioligand binding assays using tritiated this compound ([³H]-GR32191) or competition binding experiments with known TP receptor agonists like U-46619. nih.govresearchgate.netnih.gov
In human isolated detrusor muscle strips, this compound (as GR 32191B) was found to antagonize U-46619-induced contractions with an apparent pKᵢ value of 8.27 ± 0.12. nih.gov When examining the potentiation of twitch contraction by U-46619 in the same tissue, this compound competitively antagonized this effect with an estimated pKᵢ of 8.54 ± 0.14. nih.gov
Studies using human intact platelets investigating the binding of [³H]-GR32191 reported an IC₅₀ of 2.3 nM in competition binding experiments with unlabeled this compound. nih.gov Scatchard analysis of this data indicated a single class of binding site with a K_d_ of 2.2 nM. nih.gov In platelet membranes, the IC₅₀ value for this compound in competition binding with [³H]-GR32191 was 3.5 nM, with a Scatchard-derived K_d_ of 2.1 nM. nih.gov Another source indicates that this compound hydrochloride inhibits aggregation and ATP release stimulated by U-46619, collagen, or arachidonic acid with an IC₅₀ of less than 2.1 x 10⁻⁸ M. medchemexpress.com
These values indicate a high affinity of this compound for the TP receptor.
| Assay Type | Tissue/Cell Type | Ligand/Agonist Used | Metric (Value ± SEM) | Reference |
| Functional Antagonism (Contraction) | Human Isolated Detrusor | U-46619 | pKᵢ: 8.27 ± 0.12 | nih.gov |
| Functional Antagonism (Twitch Potentiation) | Human Isolated Detrusor | U-46619 | pKᵢ: 8.54 ± 0.14 | nih.gov |
| Competition Binding with [³H]-GR32191 | Human Intact Platelets | This compound | IC₅₀: 2.3 nM | nih.gov |
| Competition Binding with [³H]-GR32191 | Human Platelet Membranes | This compound | IC₅₀: 3.5 nM | nih.gov |
| Inhibition of Aggregation/ATP Release | Platelets | U-46619, Collagen, AA | IC₅₀: < 2.1 x 10⁻⁸ M | medchemexpress.com |
Comparative Selectivity Profile across Prostanoid Receptor Subtypes
This compound is characterized as a selective TP prostanoid receptor antagonist. scbt.com While comprehensive quantitative data comparing this compound's affinity across all prostanoid receptor subtypes (DP, EP, FP, IP, TP) is not extensively detailed in all sources, its classification as selective implies significantly higher affinity for the TP receptor. Studies in human isolated detrusor muscle showed that this compound (GR 32191B) did not antagonize contractions induced by PGF₂α (acting primarily on FP receptors) and acted as a non-surmountable antagonist of PGE₂ (acting on EP receptors), suggesting differential interaction with EP and FP receptors compared to TP receptors. nih.gov This supports its selectivity for the TP subtype.
Ligand-Receptor Interaction Dynamics and Binding Site Characterization
The interaction of this compound (as [³H]-GR32191) with human intact platelets has been described as complex, exhibiting biphasic association kinetics with both a rapid and a slower secondary phase. nih.govresearchgate.net Dissociation experiments indicated displacement from two sites with different half-lives (t₁/₂ values of 8.1 and 65.6 minutes). nih.gov However, competition binding and Scatchard analysis were consistent with interaction at a single class of binding site, which appears to be the functional TP-receptor. nih.govresearchgate.net The biphasic interaction in intact platelets might be attributable to restricted access to or egress from a population of TP-receptors. nih.govresearchgate.net In platelet membranes, binding was faster, and dissociation was relatively slow, indicating dissociation from a single site with a t₁/₂ of 17.7 minutes. nih.govresearchgate.net
Regarding the binding site on the TP receptor, research using photoaffinity labeling and site-specific antibodies has provided insights into the ligand-binding pocket. A study identified an amino acid sequence directly involved in ligand binding, corresponding to amino acids Arg¹⁷⁴-Met²⁰² of the human TP receptor protein. nih.gov Further investigation revealed that the amino acid region Cys¹⁸³-Asp¹⁹³ within the C-terminal portion of the third extracellular domain (ED3) was critical for radioligand binding and platelet aggregation when inhibited by antibodies, whereas inhibition of an adjacent region (Gly¹⁷²-Cys¹⁸³) was not. nih.gov These findings suggest that ligands, including antagonists like this compound, interact with amino acids located within the ED3 of the TP receptor. nih.gov
Mechanistic Elucidation of Receptor Antagonism
This compound functions as a TP receptor antagonist, meaning it blocks or dampens the biological response typically elicited by TP receptor agonists like thromboxane A₂ or U-46619. medchemexpress.comwikipedia.orgwikipedia.org The mechanism of this antagonism can be competitive or non-competitive.
Competitive Versus Non-Competitive Antagonism Mechanisms
Competitive antagonists bind to the same site on the receptor as the endogenous ligand or agonist, preventing the agonist from binding and activating the receptor. wikipedia.orgtocris.com This competition can be overcome by increasing the concentration of the agonist, resulting in a rightward shift of the agonist dose-response curve without reducing the maximum response. tocris.comsigmaaldrich.com
Non-competitive antagonism, on the other hand, can occur either through binding to an allosteric site distinct from the agonist binding site or through irreversible binding to the active site. wikipedia.orgtocris.comsigmaaldrich.com Non-competitive antagonists typically reduce the maximum response achievable by the agonist, and their effects cannot be fully overcome by increasing agonist concentration. wikipedia.orgsigmaaldrich.comtrc-p.nl
Studies on this compound suggest it acts as a competitive antagonist at the TP receptor in certain functional assays. For instance, in human isolated detrusor muscle, this compound competitively antagonized U-46619-induced potentiation of twitch contraction, indicated by a shift in the agonist dose-response curve. nih.gov Findings from inhibition of U46619 binding in human platelets by various antagonists, including compounds structurally related or functionally similar to this compound, are also consistent with a competitive mechanism at the TP receptor level. nih.gov The observation of a Hill slope of -1.0 in competition binding experiments with [³H]-GR32191 and unlabeled this compound on intact platelets further supports interaction with a single binding site, consistent with competitive binding. nih.gov
Allosteric Modulation Considerations in Thromboxane A2 Receptor Function
Allosteric modulators bind to a receptor at a site distinct from the orthosteric (agonist) binding site, inducing a conformational change that alters the receptor's affinity for the endogenous ligand or its efficacy. wikipedia.orgtocris.comunipd.it While this compound is primarily characterized as a competitive antagonist binding to the orthosteric site, the TP receptor, like other G protein-coupled receptors (GPCRs), can potentially be subject to allosteric modulation.
The TP receptor can form heterodimers with other receptors, such as the IP (prostacyclin) receptor. wikipedia.orgnih.gov IP-TP receptor heterodimerization has been shown to influence ligand binding affinity, signal transduction, and biological responses, suggesting a level of complexity in TP receptor function that could involve allosteric interactions or modulation within the dimer complex. wikipedia.orgnih.gov Although direct evidence of this compound acting as an allosteric modulator is not prominent in the surveyed literature, the known capacity of TP receptors to engage in mechanisms like heterodimerization raises the possibility that their activity, and thus the effectiveness of orthosteric antagonists like this compound, could be influenced by allosteric factors or modulators binding to sites on the TP receptor itself or its interacting partners. Further research would be needed to definitively determine if this compound's pharmacological profile involves any allosteric components or if its action is solely mediated through competitive binding at the orthosteric site.
Thromboxane A2 Receptor Isoforms and Oligomerization in Cellular Signaling
The TP receptor, encoded by the TBXA2R gene, exists in humans as two main isoforms, TPα and TPβ, generated by alternative splicing of the gene's carboxyl terminus researchgate.netmdpi.comnih.gov. These isoforms play crucial roles in cellular signaling, and their function is further modulated by their ability to form dimers and potentially higher-order oligomers wikipedia.orgnih.govunimib.it. This compound, as a TP receptor antagonist, interferes with the signaling initiated by the binding of agonists to these receptors, impacting downstream cellular responses wikipedia.orgmedchemexpress.com.
Characterization of TPα and TPβ Receptor Isoforms
The two human TP receptor isoforms, TPα and TPβ, share identical sequences for the first 328 amino acids but differ significantly in their C-terminal tails mdpi.comnih.gov. TPα has a shorter cytoplasmic tail of 15 amino acids, while TPβ possesses a longer tail of 79 amino acids mdpi.com. This difference in the C-terminus leads to distinct functional properties and signaling capabilities between the two isoforms researchgate.netnih.gov.
While both isoforms primarily couple to Gq and G13 proteins, leading to the activation of phospholipase C and RhoGEF, respectively, they can also interact with other G proteins, including Gs and Gi, depending on the cellular context researchgate.net. Notably, TPα has been reported to activate adenylyl cyclase, while TPβ may inhibit it, indicating differential coupling to the adenylyl cyclase pathway nih.govoup.com. Studies have also shown dissimilar patterns of constitutive and agonist-dependent internalization between TPα and TPβ, potentially due to differential interactions with regulatory proteins like Rab11 and arrestin nih.gov. Furthermore, signaling by TPα, but not TPβ, is subject to desensitization mediated by protein kinase A (PKA) and protein kinase G (PKG) phosphorylation nih.gov.
Functional Significance of TP Receptor Homodimerization and Heterodimerization
Emerging evidence highlights the importance of GPCR dimerization and oligomerization in modulating receptor function, trafficking, and signaling nih.govunimib.itfrontiersin.org. The TP receptor is known to form dimeric or oligomeric complexes, including homodimers (TPα-TPα and TPβ-TPβ) and heterodimers (TPα-TPβ) wikipedia.orgnih.govunimib.it.
Homodimerization of TPα appears to be necessary for normal TPα-Gq activation. Disruption of a specific GxxxGxxxL helical interaction motif in the fifth transmembrane (TM5) domain of human TPα has been shown to suppress TP agonist-induced Gq signaling and TPα homodimerization, without affecting cell surface expression or ligand affinity nih.govresearchgate.net.
Heterodimerization between TPα and TPβ has also been observed and can lead to changes in intracellular trafficking and receptor protein conformations researchgate.netnih.govunimib.itucd.ie. This heterodimerization has been shown to enhance isoprostane-mediated signal transduction nih.gov.
Cross-Talk and Heterodimerization with Prostacyclin Receptors (IP) and Other GPCRs
Beyond homodimerization and heterodimerization between its own isoforms, the TP receptor can also form heterodimers with other GPCRs, most notably with the prostacyclin receptor (IP receptor) wikipedia.orgnih.govnih.govunimib.itoup.comresearchgate.netahajournals.orgnih.gov. The IP receptor mediates the actions of prostacyclin (PGI2), which often counteracts the effects of TXA2 wikipedia.orgnih.gov.
The physical association of the IP receptor with the TPα receptor to form an IP-TPα heterodimer complex has significant functional consequences wikipedia.orgnih.govahajournals.orgnih.gov. When TXA2 binds to the IP-TPα heterodimer, it can activate predominantly IP-coupled cell signaling pathways, such as those leading to increased adenylyl cyclase activity and cAMP generation wikipedia.orgoup.comresearchgate.netnih.gov. This shifts the TPα signaling towards an IP-like function, contributing to prostacyclin's ability to restrain TXA2 function and potentially limiting the deleterious effects of TP receptor activation wikipedia.orgnih.govoup.comnih.gov. This heterodimerization can also influence receptor internalization and trafficking pathways unimib.itresearchgate.netahajournals.orgnih.gov.
Furthermore, cross-talk between TP receptors and other GPCRs, such as prostaglandin (B15479496) E2 receptors (EP receptors) and adenosine (B11128) A1 receptors, has been reported, leading to complex modulations of signaling pathways researchgate.netresearchgate.netresearchgate.net. These interactions can involve direct heterodimerization or indirect mechanisms influencing downstream signaling cascades researchgate.netresearchgate.netresearchgate.net. The ability of TP receptors to engage in such diverse interactions underscores the intricate nature of prostanoid signaling networks and their integration with other cellular communication systems.
This compound, as a TP receptor antagonist, would likely interfere with the binding of agonists to TP receptors within these homodimeric and heterodimeric complexes, thereby modulating the downstream signaling events initiated by these receptor assemblies. The specific effects of this compound on the function of TP homodimers and heterodimers with other GPCRs represent an important area of investigation in fully understanding its molecular pharmacology.
Intracellular Signaling Cascades Mediated by Vapiprost
G Protein Coupling and Effector Pathway Inhibition
TP receptors are known to couple with several types of G proteins, predominantly the Gq family, but also potentially the Gs, Gi, and G12/G13 families, depending on the specific cell type and context. lipidmaps.org The antagonistic action of Vapiprost prevents the conformational changes in the receptor that are necessary for productive coupling with these intracellular signaling proteins. This blockade at the receptor level effectively inhibits the activation of the diverse downstream effector pathways linked to these G proteins.
Inhibition of Phospholipase C Activation
A primary signaling pathway activated by TP receptors, particularly via coupling to the Gq protein family, is the activation of Phospholipase C (PLC). lipidmaps.org PLC is a key effector enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). lipidmaps.orgfishersci.se By preventing the Gq-mediated activation of PLC, this compound effectively inhibits the generation of these second messengers.
Modulation of Intracellular Calcium Ion Mobilization
Inhibition of PLC activation by this compound leads directly to a reduction in the production of IP3. IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors located on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. lipidmaps.orgfishersci.se By reducing IP3 levels, this compound consequently modulates (reduces) the mobilization of intracellular calcium ions, preventing the surge in cytosolic calcium concentration that is a hallmark of TP receptor activation. This reduction in intracellular calcium is critical for many downstream cellular responses mediated by TP receptors, such as platelet aggregation and smooth muscle contraction. fishersci.se
Impact on Protein Kinase C Activation and Downstream Signaling
The other key second messenger produced by PLC activation is diacylglycerol (DAG), which, in conjunction with elevated intracellular calcium levels, leads to the activation of various isoforms of Protein Kinase C (PKC). lipidmaps.orgfishersci.senih.gov PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, influencing numerous cellular processes, including cell growth, differentiation, and the release of granule contents in platelets. fishersci.seuni.lu As this compound inhibits PLC activation, it reduces the generation of both DAG and IP3, thereby decreasing intracellular calcium and consequently inhibiting the activation of PKC. fishersci.se This inhibition of PKC activation prevents the phosphorylation of its downstream targets, disrupting the signaling cascade initiated by agonist-bound TP receptors.
Regulation of Secondary Messenger Systems
Beyond the PLC/IP3/DAG pathway, TP receptors can also influence other secondary messenger systems through coupling with different G proteins.
Influence on Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
While Gq coupling is prominent, TP receptors have also been reported to potentially couple with Gs and Gi proteins in a cell-type dependent manner. lipidmaps.org Gs proteins stimulate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, while Gi proteins inhibit adenylyl cyclase, causing a decrease in cAMP. lipidmaps.orgwikipedia.org As a TP receptor antagonist, this compound would prevent the receptor from engaging with either Gs or Gi. This means that this compound's action would not be to directly increase or decrease cAMP, but rather to prevent the TP receptor-mediated modulation of adenylyl cyclase activity, thus helping to maintain basal cAMP levels in cells where TP receptors are coupled to Gs or Gi. lipidmaps.org Elevated cAMP levels are generally associated with inhibitory effects on processes like platelet aggregation, counteracting the pro-aggregatory signals mediated by TP receptors. wikipedia.orguni.lu
This compound's Role in Balancing Prostanoid-Mediated Cellular Responses
The balance between the effects of TXA2 and PGI2 is crucial for maintaining vascular homeostasis wikipedia.orgnih.govfrontiersin.orgmdpi.comnih.gov. TXA2, primarily produced by activated platelets, is a potent vasoconstrictor and promotes platelet aggregation wikipedia.orgnih.govnih.govwikiwand.comwikipedia.org. In contrast, PGI2, mainly produced by vascular endothelial cells, is a vasodilator and inhibits platelet aggregation wikipedia.orgnih.govwikidata.orgwikidoc.orgacs.org. These opposing actions maintain a delicate balance that regulates blood flow and prevents excessive clot formation nih.govmdpi.comnih.gov.
This compound, as a selective antagonist of the TXA2 receptor, influences this balance by inhibiting the effects of TXA2 nih.govthieme-connect.comgenome.jp. By blocking the TP receptor, this compound reduces the pro-aggregatory and vasoconstrictive signals mediated by TXA2, effectively shifting the balance towards the vasodilatory and anti-aggregatory effects of PGI2 nih.govthieme-connect.compharmacologyeducation.org.
Restoration of Thromboxane (B8750289) A2 / Prostacyclin Balance
The imbalance between TXA2 and PGI2 is implicated in various pathological conditions, including cardiovascular disorders nih.govfrontiersin.orgmdpi.comnih.gov. Conditions characterized by increased TXA2 activity or decreased PGI2 production can lead to a prothrombotic and vasoconstrictive state nih.govfrontiersin.orgmdpi.com.
This compound's action as a TXA2 receptor antagonist helps to restore the balance by counteracting the effects of elevated TXA2 nih.govthieme-connect.com. By preventing TXA2 from binding to its receptor, this compound diminishes its ability to induce platelet aggregation and vasoconstriction nih.govthieme-connect.compharmacologyeducation.org. This can be particularly important in situations where TXA2 levels are disproportionately high or PGI2 function is compromised nih.govfrontiersin.orgmdpi.com.
Research findings support the concept that modulating the TXA2/PGI2 balance has therapeutic implications. For example, studies have investigated the effects of TXA2 receptor antagonists, including this compound, in models of thrombosis and vascular injury thieme-connect.comoup.com.
Data from a study comparing this compound with a GPIIb-IIIa receptor antagonist in a guinea-pig thrombosis model showed that this compound inhibited thrombus formation and platelet aggregation induced by collagen or U46619 thieme-connect.com. Furthermore, in a thrombolysis study, this compound significantly reduced the time to reperfusion and prevented reocclusion, demonstrating its impact on vascular patency thieme-connect.com. This suggests that blocking TXA2 signaling with this compound can improve the TXA2/PGI2 balance in favor of anti-thrombotic effects thieme-connect.com.
| Study Model | Intervention | Key Finding | Citation |
| Guinea-pig thrombosis | This compound (0.3 mg/kg) | Inhibited thrombus formation and platelet aggregation. | thieme-connect.com |
| Guinea-pig thrombolysis | This compound + t-PA | Reduced time to reperfusion, prevented reocclusion, increased vascular patency. | thieme-connect.com |
| Neonatal piglet (DHCA) | This compound pre-treatment | Improved recovery of cerebral blood flow and oxygen metabolism. | oup.com |
| Human Platelets (in vitro) | This compound | Inhibited secondary aggregation and ATP release. | jst.go.jp |
Implications for Cellular Homeostasis and Dysregulation
The maintenance of cellular homeostasis is dependent on the proper functioning of various signaling pathways, including those regulated by prostanoids nih.govfrontiersin.orgmdpi.comnih.gov. The balance between TXA2 and PGI2 is particularly critical for the homeostasis of the cardiovascular system, influencing processes like platelet activity, vascular tone, and inflammation nih.govfrontiersin.orgmdpi.comnih.gov.
Dysregulation of the TXA2/PGI2 balance can contribute to various pathological states. For instance, an overabundance of TXA2 signaling relative to PGI2 can lead to increased platelet aggregation and vasoconstriction, contributing to thrombotic events and hypertension nih.govfrontiersin.orgmdpi.com. This imbalance has been associated with conditions such as pulmonary arterial hypertension, atherosclerosis, and ischemic stroke nih.govfrontiersin.orgmdpi.com.
This compound, by specifically targeting the TP receptor and mitigating the effects of TXA2, can help to restore this critical balance and support cellular homeostasis nih.govthieme-connect.com. By reducing excessive TXA2-mediated signaling, this compound can limit unwanted platelet activation and vasoconstriction, potentially preventing or ameliorating the effects of dysregulation nih.govthieme-connect.compharmacologyeducation.org.
Research indicates that TP receptor activation can also influence other cellular processes beyond platelet aggregation and vasoconstriction, including inflammation and the expression of adhesion molecules wikipedia.orgpharmacologyeducation.org. By blocking the TP receptor, this compound may also modulate these processes, further contributing to the restoration of cellular homeostasis in conditions where TXA2 signaling is dysregulated pharmacologyeducation.org.
Studies in animal models have provided insights into the implications of this compound's action on cellular homeostasis. For example, in a neonatal piglet model of deep hypothermic circulatory arrest (DHCA), pre-treatment with this compound improved the recovery of cerebral blood flow and cerebral oxygen metabolism, suggesting a protective effect against the cellular damage associated with ischemia and reperfusion oup.com. This protection was attributed to the blockade of thromboxane A2, which was implicated in the cerebral changes following DHCA oup.com.
| Condition Associated with TXA2/PGI2 Imbalance | Potential Role of this compound (as TXA2 Antagonist) | Citation |
| Thrombosis | Inhibition of platelet aggregation | nih.govthieme-connect.com |
| Vasoconstriction | Promotion of vasodilation | thieme-connect.compharmacologyeducation.org |
| Pulmonary Arterial Hypertension | Counteracting vasoconstriction | nih.govfrontiersin.org |
| Atherosclerosis | Reducing pro-thrombotic signals | nih.govmdpi.com |
| Ischemic Stroke | Limiting platelet aggregation and vasoconstriction | mdpi.com |
Preclinical Pharmacodynamic Investigations and Pathophysiological Relevance of Vapiprost
In Vitro Pharmacological Characterization in Cellular Systems
In vitro studies using cellular systems have provided insights into how vapiprost interacts with platelets and smooth muscle tissues.
Inhibition of Agonist-Induced Platelet Aggregation (e.g., U-46619, Collagen, Arachidonic Acid, ADP, Epinephrine (B1671497), PAF)
This compound has demonstrated inhibitory effects on platelet aggregation induced by various agonists in vitro. Studies using human platelet-rich plasma (PRP) have shown that this compound inhibits aggregation stimulated by U-46619, collagen, or arachidonic acid (AA) with low IC₅₀ values nih.govjst.go.jp. Specifically, the IC₅₀ for inhibition of aggregation induced by U-46619, collagen, or AA was reported to be less than 2.1 x 10⁻⁸ M nih.govjst.go.jp.
This compound's effects differ depending on the agonist and the phase of aggregation. While it effectively inhibited the secondary aggregation of human platelets stimulated by adenosine (B11128) 5'-diphosphate (ADP), epinephrine (Epi), or platelet activating factor (PAF), it did not inhibit the primary aggregation induced by these agonists nih.govjst.go.jp. The IC₅₀ for inhibiting secondary aggregation stimulated by ADP, Epi, or PAF was reported to be less than 1.3 x 10⁻⁷ M nih.govjst.go.jp.
These findings suggest that this compound primarily targets pathways involved in the amplification of platelet aggregation, particularly those mediated by thromboxane (B8750289) A₂ (TXA₂) which contributes to the secondary wave of aggregation nih.gov.
Here is a summary of this compound's in vitro effects on human platelet aggregation:
| Agonist | Effect on Primary Aggregation | Effect on Secondary Aggregation | IC₅₀ (Secondary Aggregation) |
| U-46619 | Not specified | Inhibited | < 2.1 x 10⁻⁸ M |
| Collagen | Not specified | Inhibited | < 2.1 x 10⁻⁸ M |
| Arachidonic Acid | Not specified | Inhibited | < 2.1 x 10⁻⁸ M |
| ADP | No inhibition | Inhibited | < 1.3 x 10⁻⁷ M |
| Epinephrine | No inhibition | Inhibited | < 1.3 x 10⁻⁷ M |
| PAF | No inhibition | Inhibited | < 1.3 x 10⁻⁷ M |
Assessment of ATP Release from Platelets
Simultaneously with its effects on aggregation, this compound has been shown to inhibit ATP release from platelets. In human platelets, this compound inhibited ATP release stimulated by U-46619, collagen, or arachidonic acid at IC₅₀ values less than 2.1 x 10⁻⁸ M nih.govjst.go.jp. Similar to its effect on aggregation, this compound did not inhibit primary ATP release stimulated by ADP, epinephrine, or PAF but inhibited the secondary ATP release induced by these agonists nih.govjst.go.jp.
ATP is released from dense granules within platelets upon activation and can contribute to further platelet activation and aggregation ascls.org. The inhibition of ATP release by this compound further supports its role in modulating the platelet activation process, particularly the release reaction associated with secondary aggregation nih.govjst.go.jp.
Effects on Smooth Muscle Contractility (Vascular and Airway Preparations)
Beyond its effects on platelets, this compound has also been studied for its influence on smooth muscle contractility. This compound has been shown to specifically and potently antagonize the contractile actions of U-46619, a thromboxane A₂ mimetic, on human vascular smooth muscle nih.gov. It also antagonized U-46619-induced contractions of vascular and airways smooth muscle preparations from various species, including rat, dog, guinea-pig, and rabbit, albeit with varying potency nih.gov. This suggests that this compound's effects are not limited to platelets but also extend to modulating smooth muscle tone by blocking thromboxane A₂ receptors in these tissues nih.gov.
Comparative Species Sensitivity in Platelet Responses
Studies have investigated the sensitivity of platelets from different species to the inhibitory effects of this compound. The sensitivity of platelets from various animal species to this compound was found to be in the following order: human ≥ guinea pigs > rats > rabbits nih.govjst.go.jp. This indicates that human and guinea pig platelets exhibit similar and higher sensitivity to this compound compared to rat and rabbit platelets nih.govjst.go.jp. Understanding these species differences is important for the selection and interpretation of results from animal models in preclinical research.
Ex Vivo Pharmacodynamic Assessments in Animal Models
Ex vivo studies in animal models have been conducted to evaluate the pharmacodynamic effects of this compound following administration.
Time-Course of Platelet Inhibition and ATP Release Following this compound Administration
Ex vivo experiments in guinea pigs have provided information on the time-course of this compound's effects on platelet function after administration. Following a single oral dose of this compound in guinea pigs, strong inhibition of ATP release from platelets stimulated with U-46619, collagen, or AA was observed nih.govjst.go.jp. These inhibitory effects appeared rapidly, within 30 minutes, and were sustained for a prolonged period, lasting for 24 hours at a single dosage of 5 mg/kg nih.govjst.go.jp. This suggests that this compound has a relatively rapid onset and a long duration of action on platelet function in this animal model nih.govjst.go.jp.
Here is a summary of the ex vivo time-course in guinea pigs:
| Effect | Onset of Inhibition | Duration of Inhibition (at 5 mg/kg) |
| Inhibition of ATP release (U-46619, Collagen, AA) | Within 30 minutes | Sustained for 24 hours |
Evaluation of Systemic Antithrombotic Activity
Preclinical pharmacology studies have established that thromboxane A2 receptor antagonists, including this compound, possess effective antithrombotic activity by inhibiting the thromboxane pathway. google.com this compound has been shown to inhibit platelet aggregation induced by various agonists, such as U-46619 (a TXA2 mimetic), collagen, and arachidonic acid, in platelet-rich plasma from humans and other species. nih.govnih.govjst.go.jp The sensitivity to this compound varies across species, with human and guinea pig platelets showing higher sensitivity compared to rat and rabbit platelets. nih.govjst.go.jp
In ex vivo experiments with guinea pigs, this compound demonstrated strong and sustained inhibition of ATP release from platelets stimulated by U-46619, collagen, or arachidonic acid. nih.govjst.go.jp This inhibitory effect was observed relatively quickly and persisted for an extended period. nih.govjst.go.jp
In Vivo Mechanistic Studies in Disease Models
In vivo studies have investigated the mechanistic effects of this compound in various experimental disease models, providing insights into its potential therapeutic applications.
This compound has demonstrated antithrombotic efficacy in experimental thrombosis models. In a photochemical-induced arterial thrombosis model in the rat femoral artery, pretreatment with this compound prolonged the time required for thrombotic occlusion in a dose-dependent manner. nih.gov Its efficacy in delaying occlusion time was notably higher than that of aspirin (B1665792) in this model. nih.gov
Studies have also explored the combination of this compound with other antithrombotic agents. In a rat arterial thrombosis model, a combination of a low dose of this compound (a TXA2 receptor antagonist) and a thrombin inhibitor (CX-397) significantly prevented arterial occlusion, whereas neither drug alone at these low doses had a substantial effect. nih.gov This suggests a potential synergistic interaction between thrombin and TXA2 pathways in thrombosis formation. nih.gov
This compound has also been evaluated in models of carotid artery thrombosis and arterial-venous shunt thrombosis, common models for assessing antithrombotic agents. researchgate.nettohoku.ac.jpplos.orgnih.govresearchgate.netthoracickey.comfrontiersin.org Thromboxane receptor antagonists like this compound have been found to be effective in preventing thromboxane-dependent reocclusion induced by clot-bound thrombin after successful thrombolysis. portico.org
As a TXA2 receptor antagonist, this compound modulates vasoconstriction mediated by TXA2. nih.govgoogle.com TXA2 is a powerful vasoconstrictor, and its effects contribute to abnormal cerebral vasospasm and impaired blood flow in certain conditions. nih.govoup.comoup.com Studies have shown that this compound can attenuate vasoconstriction induced by prostanoids. cmdm.tw
In arachidonic acid-induced pulmonary infarction models in mice, oral administration of this compound significantly decreased the sudden death rates. nih.govjst.go.jp This indicates that this compound can intervene in the pathological processes leading to pulmonary infarction in this model, likely by inhibiting platelet aggregation and vasoconstriction mediated by TXA2, which is a product of arachidonic acid metabolism. nih.govoup.comjst.go.jp
This compound has been investigated for its cerebral protective effects in models of deep hypothermic circulatory arrest (DHCA). nih.govoup.comresearchgate.netwfsahq.orgoulu.fiucl.ac.ukfrontiersin.org Following DHCA, impairments in cerebral blood flow (CBF) and cerebral oxygen metabolism (CMRO2) can occur, potentially due to abnormal cerebral vasospasm mediated by vasoconstrictors like TXA2. nih.govoup.comucl.ac.uk
In a study using a piglet model of DHCA, treatment with this compound significantly improved the recovery of both cerebral blood flow and cerebral oxygen metabolism following the period of circulatory arrest. nih.govoup.com In the control group, CBF and CMRO2 were significantly reduced after DHCA. nih.govoup.com In contrast, the this compound-treated group showed significantly higher percentages of baseline CBF and CMRO2 recovery. nih.govoup.com This suggests that TXA2 mediates impairments in cerebral perfusion and metabolism after DHCA, and blocking its receptor with this compound can attenuate these detrimental effects. nih.govoup.com
The following table summarizes the effects of this compound on cerebral blood flow and oxygen metabolism in a piglet DHCA model:
| Group | Cerebral Blood Flow (% of baseline) | Cerebral Oxygen Metabolism (% of baseline) |
| Control | 40.2 ± 2.0 | 50.0 ± 5.5 |
| This compound | 64.3 ± 10.6 | 80.1 ± 9.8 |
Treatment with this compound resulted in a statistically significant improvement in the recovery of both parameters compared to the control group (P=0.046 for CBF and P=0.020 for CMRO2). nih.gov
Studies have investigated the role of thromboxane in the retinal microcirculation and the effect of this compound in diabetes models. Retinal blood flow has been reported to decrease early in both human and experimental diabetes. nih.govnih.govmdpi.com Thromboxane has been implicated in this decrease in flow and in diabetes-induced retinal vasoconstriction. nih.govnih.gov
In streptozotocin-induced diabetic mice, administration of this compound attenuated the STZ-induced retinal vasoconstriction. nih.govnih.gov Both acute administration and extended treatment with this compound prevented the decrease in arteriolar and venular diameters observed in diabetic mice without this compound treatment. nih.govnih.gov Acute administration of this compound also induced arteriolar vasodilation in diabetic mice, with a more pronounced effect in smaller feed arterioles. nih.govnih.gov These findings indicate that this compound, as a thromboxane receptor antagonist, can attenuate diabetes-induced retinal vasoconstriction and the associated decrease in retinal blood flow. nih.govnih.gov
Neuropharmacological Effects on Emetic Pathways (e.g., U46619-Induced Emesis)
Preclinical research has investigated the effects of this compound on emetic pathways, particularly in the context of emesis induced by the thromboxane A2 (TXA2) mimetic, U46619. Studies conducted in animal models, such as the Suncus murinus (house musk shrew) and ferrets, have demonstrated that administration of the prostanoid TP receptor agonist U46619 can evoke emetic behavior. nih.govnih.govresearchgate.netmdpi.com
This compound has been identified as a TP receptor antagonist. nih.govwikipedia.org Investigations into its neuropharmacological effects on emesis have shown that this compound can antagonize or significantly inhibit U46619-induced emesis in these models. nih.govnih.govresearchgate.netmdpi.com For instance, in Suncus murinus, the emetic action of U46619 (at a dose of 300 µg/kg, i.p.) was significantly antagonized by this compound (P<0.05). nih.gov These findings suggest an involvement of TP receptors in the emetic reflex and indicate that this compound, by blocking these receptors, can counteract the emetic effects mediated through this pathway. nih.govnih.govresearchgate.net
Interaction with Other Antiplatelet Agents and Coagulation Modulators
This compound functions as a thromboxane A2 receptor antagonist and has been investigated for its antiplatelet properties and potential interactions with other agents affecting coagulation and platelet function. wikipedia.orgnih.govresearchgate.netahajournals.orgthieme-connect.denih.gov The thromboxane pathway plays a significant role in platelet activation and aggregation, contributing to thrombus formation. wikipedia.orgnih.govnih.gov
Comparative studies have evaluated the antiplatelet effects of this compound alongside other agents like aspirin (a cyclooxygenase inhibitor that prevents TXA2 generation) and GPIIb/IIIa antagonists (which block the final common pathway of platelet aggregation). One such study in hamsters with endothelial injury compared the effects of aspirin, this compound, and GR144053 (a GPIIb/IIIa antagonist) on platelet microaggregates and thrombus formation. nih.gov While both aspirin and this compound were found to prolong the time to occlusion, the study noted that cyclic flow reductions were considerably more present when either aspirin or this compound was used compared to the GPIIb/IIIa antagonist GR144053. nih.gov This suggests potential differences in how these antiplatelet agents influence the dynamics of thrombus formation and resolution, particularly concerning platelet microaggregates.
Furthermore, the interaction of this compound with thrombolytic agents has been explored. An evaluation in a rat middle cerebral artery thrombosis model investigated the combination of this compound with a tissue-type plasminogen activator (tPA). ahajournals.orgashpublications.org Such studies are important for understanding the potential for combined therapeutic strategies in thrombotic conditions.
This compound is recognized within the class of thromboxane A2 receptor antagonists that exhibit antithrombotic activity by inhibiting the thromboxane pathway. google.com Its preclinical pharmacology has established this activity, which includes preventing vasoconstriction induced by TXA2 and other prostanoids acting on the TXA2 receptor. google.com this compound has also been listed among various antiplatelet agents and coagulation modulators in the context of medical devices, implying its potential use in applications where modulation of blood clotting is required. google.com Studies in healthy human subjects have also investigated the pharmacodynamics of this compound, confirming its ability to inhibit platelet aggregation induced ex vivo by U-46619. nih.gov
| Compound Name | PubChem CID |
| This compound | 6918030 |
| U46619 | 5281081 |
| Aspirin | 2244 |
| GR144053 | 6918030 (Note: GR144053 is a GPIIb/IIIa antagonist, not this compound. This CID is incorrect for GR144053 based on search results. Correcting based on search result which identifies GR144053 as a GPIIb/IIIa antagonist, not related to this compound CID.) |
| tPA | 6096 |
Chemical Synthesis and Structure Activity Relationship Sar of Vapiprost
Synthetic Routes for Vapiprost Core Structure Elucidation
The synthesis of this compound involves the construction and functionalization of its central cyclopentyl ring, which is a common motif in prostanoid analogues. ontosight.airesearch-solution.com
Strategies for Carbocyclic Ring Construction and Functionalization
Strategies for constructing carbocyclic rings, such as the cyclopentane (B165970) core of this compound, often involve methods that form carbon-carbon bonds to create the cyclic structure. Various approaches exist for carbocyclic ring formation, including cycloaddition reactions, transition-metal mediated cyclizations, and ring contraction methods. organic-chemistry.orgdu.ac.inrsc.orge-bookshelf.de Functionalization of the carbocyclic core involves introducing the necessary chemical groups, such as hydroxyl, amine, and ether moieties, at specific positions and with defined stereochemistry. tocris.comontosight.ai While specific detailed synthetic routes for this compound's carbocyclic core construction were not extensively detailed in the search results, general principles for synthesizing such rings and their functionalization are well-established in organic chemistry. organic-chemistry.orgdu.ac.inrsc.orge-bookshelf.de
Stereoselective Synthesis Approaches and Chiral Control
Stereoselective synthesis is crucial for compounds like this compound, which possess multiple chiral centers. tocris.commhmedical.comnih.gov The biological activity of a drug is often highly dependent on its stereochemistry, with different stereoisomers potentially exhibiting different potencies or effects. nih.govnih.gov Achieving stereocontrol in synthesis involves using methods that favor the formation of one specific stereoisomer over others. amazon.comyoutube.comrsc.org This can be accomplished through various techniques, including the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of starting materials. amazon.comyoutube.com The defined stereochemistry of this compound, indicated by the (1R,2R,3S,5S) configuration in its chemical name, highlights the importance of stereoselective approaches in its synthesis. tocris.comnih.gov While the specific stereoselective methods used for this compound's synthesis were not fully elucidated, the field of stereoselective synthesis provides a range of strategies for controlling the configuration of chiral centers in complex molecules. amazon.comyoutube.comrsc.orgescholarship.org
Structure-Activity Relationships of this compound Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity and for designing improved analogues. nih.gov For this compound, which acts as a TP receptor antagonist, SAR studies would focus on identifying the structural features critical for binding to the receptor and eliciting the desired antagonistic effect. medchemexpress.comnih.gov
Identification of Pharmacophoric Elements for Thromboxane (B8750289) A2 Receptor Binding
Pharmacophoric elements are the key structural features of a molecule that are responsible for its biological activity and its interaction with a biological target, such as a receptor. Identifying the pharmacophoric elements for TXA2 receptor binding involves determining which parts of the this compound molecule are essential for its antagonistic activity. nih.gov Studies on TP receptor antagonists, including potentially this compound analogues, aim to define the structural requirements for effective binding to the receptor's ligand-binding pocket. nih.govrcsb.org These studies often involve synthesizing and testing a series of analogues with systematic modifications to different parts of the molecule and observing the effect on binding affinity and functional activity. nih.gov While specific detailed pharmacophore models for this compound were not found, research on TXA2 receptor antagonists in general has provided insights into the structural features important for their interaction with the receptor. nih.govrcsb.org
Influence of Stereochemistry on Biological Potency and Selectivity
Stereochemistry plays a critical role in the biological activity of chiral molecules by influencing their three-dimensional shape and how they interact with biological targets. mhmedical.comnih.govnih.gov For this compound and its analogues, the stereochemistry of the cyclopentyl ring and the attached side chains is expected to significantly impact their potency and selectivity for the TP receptor. tocris.comnih.govnih.gov Different stereoisomers can have vastly different affinities for a receptor, leading to differences in biological effects. nih.gov SAR studies of this compound analogues would investigate how changes in the configuration of the chiral centers affect binding to the TP receptor and activity in functional assays. nih.gov The specific stereochemical configuration of this compound, (1R,2R,3S,5S), is indicative of a specific spatial arrangement of functional groups that is likely optimized for interaction with the TP receptor. tocris.comnih.gov The importance of stereochemistry in drug action is well-recognized, and it is a key consideration in the design and synthesis of biologically active compounds. mhmedical.comnih.govnih.gov
Rational Design and Synthesis of Modified Amino-Prostanoid Analogues
Rational drug design involves using the understanding of a target's structure and the SAR of existing ligands to design and synthesize new compounds with improved properties. nih.gov Based on the SAR of this compound and other TP receptor antagonists, modified amino-prostanoid analogues can be rationally designed to enhance potency, selectivity, metabolic stability, or other desirable pharmacological characteristics. nih.govnih.gov This process often involves making targeted modifications to the this compound structure, such as altering the side chains, modifying the carbocyclic ring, or changing the nature and position of functional groups. nih.gov The synthesis of these modified analogues requires appropriate synthetic methodologies to introduce the desired structural changes with control over stereochemistry. research-solution.comamazon.com The goal of rational design and synthesis is to create novel compounds with optimized interactions with the TP receptor, potentially leading to more effective therapeutic agents. nih.govnih.gov
Computational Chemistry and Molecular Docking in SAR Studies
Computational chemistry and molecular docking play a significant role in modern drug discovery, including SAR studies. These methods use computational tools to simulate and analyze the interactions between small molecules (ligands) and biological targets like receptors. researchgate.net
Ligand-Based and Structure-Based Drug Design Methodologies
Computational drug design approaches can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). azolifesciences.com
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown or not well-defined. LBDD relies on the knowledge of existing active ligands. By analyzing the structural and physicochemical properties of a set of known ligands, LBDD methods aim to derive a pharmacophore model, which represents the essential features required for biological activity. Techniques like QSAR (Quantitative Structure-Activity Relationship) fall under LBDD, seeking to build mathematical models correlating structural descriptors of compounds with their biological activity. azolifesciences.com
Structure-Based Drug Design (SBDD): This approach utilizes the known three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or cryo-EM. azolifesciences.com SBDD methods aim to design or identify molecules that can bind effectively to the target's binding site. Molecular docking is a key technique in SBDD, predicting the preferred orientation (binding pose) and affinity of a ligand within the receptor's binding site. researchgate.net
For this compound, both LBDD and SBDD approaches could potentially be applied to understand its SAR and optimize its properties. Given that crystal structures of the human thromboxane A₂ receptor bound to antagonists like ramatroban (B1678793) are available, SBDD approaches, including molecular docking, could provide insights into how this compound interacts with the TP receptor at an atomic level. frontiersin.org
Predictive Modeling of Receptor Interactions and Binding Modes
Predictive modeling of receptor interactions and binding modes is a core application of computational chemistry in SAR studies. researchgate.net Molecular docking algorithms explore various possible binding orientations and conformations of a ligand within a receptor's binding site and score them based on predicted interaction energies. researchgate.net This allows researchers to predict how a molecule like this compound might bind to the thromboxane A₂ receptor and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to its affinity and activity.
While the provided search results mention molecular docking studies in the context of other compounds and targets cabidigitallibrary.orgresearchgate.net, and the availability of TP receptor structures suitable for SBDD frontiersin.org, specific detailed findings from computational modeling or molecular docking studies performed specifically on this compound interacting with the thromboxane A₂ receptor are not present. However, such studies would typically involve:
Preparing the 3D structure of the thromboxane A₂ receptor.
Preparing the 3D structure of this compound, considering its flexibility.
Running docking simulations to find favorable binding poses of this compound in the receptor's binding site.
Analyzing the predicted interactions between this compound and key amino acid residues in the binding site.
Using scoring functions to estimate the binding affinity.
These computational predictions can then guide the design of new this compound analogs with potentially improved binding characteristics or selectivity, forming an iterative process with chemical synthesis and experimental testing in SAR studies. azolifesciences.com
Advanced Analytical and Methodological Approaches in Vapiprost Research
Quantitative and Qualitative Bioanalytical Methodologies
Bioanalytical methodologies are essential for determining the concentration of Vapiprost and its potential metabolites in biological samples. These methods require high sensitivity, selectivity, and robustness due to the complexity of biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a widely used technique for the quantitative analysis of pharmaceutical compounds like this compound in biological fluids such as plasma or whole blood tamu.edunih.gov. This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. LC-MS/MS allows for the specific detection and quantification of an analyte even in the presence of interfering substances in the biological matrix .
Quantitative LC-MS methods involve developing and validating procedures to ensure accuracy, precision, sensitivity, and selectivity over a defined concentration range ich.org. This typically includes preparing calibration standards at multiple concentration levels and quality control samples ich.org. The process involves sample preparation, chromatographic separation, and detection by the mass spectrometer, often using multiple reaction monitoring (MRM) for enhanced specificity researchgate.net.
High-Resolution Mass Spectrometry (e.g., Q-TOF LC/MS) in Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight LC/MS (Q-TOF LC/MS), plays a vital role in the qualitative analysis of this compound, particularly for the identification of its metabolites waters.comnih.govmdpi.com. Unlike targeted quantitative methods, HRMS can provide accurate mass measurements of intact molecules and their fragments, enabling the identification of unknown compounds, including metabolites mdpi.comnih.gov.
Q-TOF LC/MS offers the advantage of acquiring full scan accurate mass data, which can be used to determine the elemental composition of parent compounds and their metabolites waters.com. This is particularly useful in untargeted metabolomics approaches where the potential metabolites are not known beforehand nih.gov. Data-independent acquisition modes, such as MSE on Waters Q-TOF instruments, collect fragmentation data on all ions above a certain threshold, aiding in the structural elucidation of metabolites nih.govlcms.cz. The combination of chromatographic separation and high-resolution mass analysis allows for the detection and characterization of metabolites even at low concentrations in complex biological samples waters.com.
Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is a critical step in bioanalysis, essential for isolating the analyte(s) of interest from complex biological matrices and minimizing matrix effects that can interfere with LC-MS analysis researchgate.neteuropeanpharmaceuticalreview.comgcms.cz. Biological matrices like blood, plasma, serum, and urine contain numerous endogenous compounds, such as proteins, lipids, and salts, which can suppress or enhance ionization of the analyte, leading to inaccurate results europeanpharmaceuticalreview.com.
Various sample preparation techniques are employed depending on the properties of this compound and its metabolites, as well as the biological matrix. Common methods include:
Protein Precipitation (PPT): A simple and widely used technique where proteins are denatured and precipitated by the addition of organic solvents or acids, leaving the analyte in the supernatant nih.govresearchgate.neteuropeanpharmaceuticalreview.comgcms.cz. This is often a first step to remove a major source of matrix interference.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases based on its solubility researchgate.neteuropeanpharmaceuticalreview.comgcms.cz. LLE can provide cleaner extracts compared to PPT but may be more labor-intensive.
Solid Phase Extraction (SPE): A versatile technique that uses a solid stationary phase to selectively retain the analyte while interfering compounds are washed away europeanpharmaceuticalreview.comgcms.cz. SPE can offer good cleanup and pre-concentration of the analyte.
Supported Liquid Extraction (SLE): Similar to LLE, but the aqueous sample is absorbed onto an inert solid support, and the analyte is extracted with an organic solvent gcms.cz. This technique can be easier to automate than traditional LLE.
The choice of sample preparation technique significantly impacts the selectivity, sensitivity, and robustness of the bioanalytical method europeanpharmaceuticalreview.com. Method validation involves evaluating the recovery of the analyte and the removal of matrix interferences ich.org.
In Vitro and Ex Vivo Pharmacological Assay Systems
Pharmacological assays are used to evaluate the functional activity of this compound, particularly its effects on platelet function, as it is known to be a thromboxane (B8750289) A2 receptor antagonist medchemexpress.comguidetopharmacology.org. These assays can be performed using isolated platelets (in vitro) or blood samples from subjects treated with this compound (ex vivo).
Standardized Platelet Aggregation Assays (Optical Densitometry, Impedance Aggregometry)
Platelet aggregation assays are standard methods for assessing the ability of platelets to clump together, a key process in hemostasis and thrombosis healthline.com. This compound's effect on platelet aggregation is typically evaluated using agonists that induce aggregation via thromboxane A2 receptors or other pathways jst.go.jpnih.gov.
Two common methods for measuring platelet aggregation are:
Optical Densitometry (Light Transmission Aggregometry - LTA): This method measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate healthline.comnih.gov. As platelets aggregate, the turbidity of the sample decreases, leading to increased light transmission.
Impedance Aggregometry: This method measures the change in electrical impedance in a whole blood or PRP sample as platelets aggregate on electrodes nih.govplateletservices.com. As platelets aggregate, they deposit on the electrodes, increasing the impedance.
Studies have shown that this compound inhibits platelet aggregation induced by various agonists, including those that act through thromboxane A2 receptors jst.go.jpnih.gov. Research findings indicate that this compound effectively inhibits the secondary aggregation of human platelets stimulated with agonists such as ADP, epinephrine (B1671497), or platelet activating factor jst.go.jpnih.gov. It also inhibits aggregation stimulated by U-46619, collagen, or arachidonic acid at low concentrations medchemexpress.comjst.go.jpnih.gov.
Here is a table summarizing some research findings on this compound's inhibitory effects on platelet aggregation:
| Agonist | Platelet Type | Aggregation Inhibited | IC50 (in vitro) | Reference |
| U-46619 | Human PRP | Aggregation | < 2.1 x 10-8 M | medchemexpress.comjst.go.jpnih.gov |
| Collagen | Human PRP | Aggregation | < 2.1 x 10-8 M | medchemexpress.comjst.go.jpnih.gov |
| Arachidonic Acid | Human PRP | Aggregation | < 2.1 x 10-8 M | medchemexpress.comjst.go.jpnih.gov |
| ADP | Human PRP | Secondary Aggregation | < 1.3 x 10-7 M | jst.go.jpnih.gov |
| Epinephrine | Human PRP | Secondary Aggregation | < 1.3 x 10-7 M | jst.go.jpnih.gov |
| PAF | Human PRP | Secondary Aggregation | < 1.3 x 10-7 M | jst.go.jpnih.gov |
Note: IC50 values represent the half-maximal inhibitory concentration.
Ex vivo studies in animal models, such as guinea pigs, have also demonstrated the inhibitory action of this compound on platelet aggregation, which appears rapidly and lasts for extended periods jst.go.jp.
Bioluminescence-Based ATP Release Detection
Platelet activation is accompanied by the release of substances from their dense granules, including adenosine (B11128) triphosphate (ATP) science.govnih.gov. Measuring ATP release provides an additional indicator of platelet activation and the inhibitory effects of compounds like this compound.
Bioluminescence-based ATP release detection is a sensitive method that utilizes the reaction of ATP with luciferase and luciferin (B1168401) to produce light science.govnih.gov. The intensity of the emitted light is proportional to the amount of ATP released from the activated platelets. This assay is often performed simultaneously with platelet aggregation measurements using a lumi-aggregometer nih.gov.
Research has shown that this compound inhibits ATP release from human platelets stimulated by various agonists jst.go.jpnih.gov. Specifically, this compound inhibited ATP release induced by U-46619, collagen, or arachidonic acid with IC50 values similar to those observed for aggregation inhibition by these agonists jst.go.jpnih.gov. This compound also inhibited ATP release associated with the secondary aggregation phase induced by agonists like ADP, epinephrine, or platelet activating factor jst.go.jpnih.gov.
Here is a table summarizing some research findings on this compound's inhibitory effects on platelet ATP release:
| Agonist | Platelet Type | ATP Release Inhibited | IC50 (in vitro) | Reference |
| U-46619 | Human PRP | ATP Release | < 2.1 x 10-8 M | medchemexpress.comjst.go.jpnih.gov |
| Collagen | Human PRP | ATP Release | < 2.1 x 10-8 M | medchemexpress.comjst.go.jpnih.gov |
| Arachidonic Acid | Human PRP | ATP Release | < 2.1 x 10-8 M | medchemexpress.comjst.go.jpnih.gov |
| ADP | Human PRP | ATP Release (Secondary) | < 1.3 x 10-7 M | jst.go.jpnih.gov |
| Epinephrine | Human PRP | ATP Release (Secondary) | < 1.3 x 10-7 M | jst.go.jpnih.gov |
| PAF | Human PRP | ATP Release (Secondary) | < 1.3 x 10-7 M | jst.go.jpnih.gov |
Ex vivo experiments in guinea pigs also demonstrated that this compound strongly inhibited ATP release from platelets stimulated with U-46619, collagen, or arachidonic acid nih.gov.
Receptor Ligand Binding Assays (e.g., Radioligand Binding, ELISA, SPR)
Receptor ligand binding assays are fundamental techniques used to characterize the interaction between a compound like this compound and its target receptor(s). This compound is known to be a selective antagonist of the thromboxane A2 receptor (TP receptor) scbt.com. These assays provide crucial data on binding affinity, potency, and selectivity.
Radioligand Binding Assays: This is a common method for quantifying receptor-ligand interactions. It involves using a radiolabeled ligand that competes with the test compound (this compound) for binding sites on the receptor. By measuring the amount of radiolabeled ligand displaced by varying concentrations of this compound, researchers can determine this compound's affinity for the receptor, often expressed as an inhibition constant (Ki) or IC50 value merckmillipore.comyoutube.com. Studies have reported pKi values for this compound binding to the TP receptor in the range of 8.3–9.4 guidetopharmacology.orgucl.ac.ukunimi.it. These values indicate high binding affinity. Human platelets are sometimes used as a source of TP receptors for these assays guidetopharmacology.orgguidetopharmacology.org.
ELISA (Enzyme-Linked Immunosorbent Assay): While primarily used for detecting and quantifying proteins or antibodies, ELISA can be adapted for ligand binding studies, particularly in competitive assay formats. In the context of this compound research, ELISA has been used in studies investigating related biological processes, such as measuring levels of inflammatory factors like IL-1 and TNF-α in tissue samples frontiersin.orgfrontiersin.org or quantifying antibody levels nih.govashpublications.org. While direct application of standard ELISA for this compound-receptor binding might be less common than radioligand binding or SPR, variations of the technique could potentially be employed to study interactions involving the TP receptor or downstream signaling molecules.
SPR (Surface Plasmon Resonance): SPR is a label-free technology that allows real-time monitoring of binding events between molecules. It can provide detailed kinetic data, including association (ka) and dissociation (kd) rate constants, as well as affinity constants (KD). SPR is a powerful tool for characterizing the specificity and strength of this compound's interaction with the TP receptor or other potential binding partners. While the search results mention SPR in the context of protein-protein interactions science.govgoogleapis.com, its application to this compound-TP receptor binding would provide valuable insights into the dynamics of this interaction.
Advanced Imaging and Physiological Monitoring in Preclinical Models
Investigating the in vivo effects of this compound, particularly its impact on vascular function and cerebral physiology, relies on advanced imaging and monitoring techniques in preclinical models.
Intravital Microscopy for Real-Time Microvascular Dynamics
Intravital microscopy allows for the visualization of microcirculation in living animals in real-time. This technique is invaluable for observing the dynamic changes in blood vessels, such as changes in vessel diameter, blood flow velocity, and interactions between blood components and the vessel wall, in response to pharmacological interventions like this compound administration.
Studies using intravital microscopy have investigated the effects of this compound on retinal microvascular dynamics in diabetic mice. These studies involved cannulating the femoral vein for intravenous infusion of this compound and using fluorescent dyes like FITC-dextran to visualize vessels and labeled red blood cells (RBCs) to measure velocity nih.govnih.gov.
Research findings using intravital microscopy have shown that acute administration of this compound can induce arteriolar vasodilation in diabetic mice, with a more substantial effect observed in smaller feed arterioles nih.govresearchgate.net. This suggests that this compound's antagonistic activity at the TP receptor can counteract diabetes-induced retinal vasoconstriction nih.gov. Intravital microscopy has also been used in models of cerebral ischemia to study microvascular responses plos.orgoulu.fi.
Radiolabeled Microsphere Techniques for Organ Perfusion Analysis
Radiolabeled microsphere techniques are a quantitative method for measuring regional blood flow and organ perfusion. This technique involves injecting microspheres labeled with a radioactive isotope into the left atrium or ventricle. The microspheres distribute throughout the systemic circulation in proportion to blood flow. By sacrificing the animal and measuring the radioactivity in different organs or tissue samples, along with a reference arterial blood sample, researchers can calculate the blood flow to specific regions.
This method has been employed in studies investigating the effects of this compound on cerebral blood flow in preclinical models, such as piglets undergoing deep hypothermic circulatory arrest (DHCA) nih.govoup.comresearchgate.netoup.comucl.ac.uk. These studies demonstrated that this compound treatment significantly improved the recovery of cerebral blood flow following DHCA, as measured by radiolabeled microspheres nih.govoup.comoup.com. The technique allows for detailed analysis of perfusion in different brain regions. Fluorescent microspheres offer a non-radioactive alternative with similar capabilities nih.govnih.gov.
Cerebral Oxygen Metabolism and Hemodynamics Measurement Techniques
Measuring cerebral oxygen metabolism (CMRO2) and hemodynamics is critical for assessing brain function and the impact of interventions like this compound. CMRO2 represents the rate at which the brain consumes oxygen, a direct indicator of neuronal metabolic activity uni-muenchen.de. Hemodynamics, including cerebral blood flow (CBF) and blood volume (CBV), are closely coupled to neuronal activity uni-muenchen.de.
In studies involving this compound, techniques for measuring CMRO2 and cerebral hemodynamics have been used, often in conjunction with radiolabeled microsphere techniques for CBF measurement nih.govoup.comresearchgate.netoup.comucl.ac.uk. CMRO2 is typically calculated based on measurements of CBF and the arterial-venous difference in oxygen content nih.govoup.comoup.com.
Research in piglet models of DHCA showed that this compound treatment significantly improved the recovery of cerebral oxygen metabolism following the procedure nih.govoup.comoup.com. This finding, alongside improved cerebral blood flow, suggests a protective effect of this compound on brain metabolic function under ischemic conditions. Impaired recovery of CBF and CMRO2 after DHCA can be indicative of cerebral injury ucl.ac.ukoulu.fi.
Emerging Research Avenues and Future Perspectives for Vapiprost
Exploration of Novel Molecular Targets Beyond Thromboxane (B8750289) A2 Receptor
While Vapiprost is primarily known for its potent antagonism of the thromboxane A2 receptor, the possibility of its interaction with other molecular targets is an area of emerging research ncats.ionih.gov. Prostanoid receptors constitute a family of G protein-coupled receptors, and while this compound shows high specificity for the TP receptor, studies on other prostanoid analogues and antagonists suggest potential for interaction, albeit perhaps with lower affinity, with other receptors within this family or entirely different targets nih.govguidetopharmacology.org. Identifying these potential off-targets is crucial for understanding the full scope of this compound's effects and potential therapeutic or off-target implications. Research into novel targets could involve broad screening approaches to identify any binding or functional activity at receptors or enzymes distinct from the thromboxane pathway.
Investigation of this compound's Polypharmacological Profile
The concept of polypharmacology, where a single drug interacts with multiple molecular targets, is gaining importance in drug discovery, as evidence suggests that clinical efficacy can sometimes be mediated by multiple mechanisms of action researchgate.netnih.gov. While this compound was developed with a focus on the thromboxane A2 receptor, a comprehensive investigation into its polypharmacological profile is a relevant future research direction researchgate.netnih.gov. Understanding if this compound interacts with other targets, even at lower affinities, could provide insights into potential synergistic effects, broader therapeutic benefits, or potential off-target-mediated effects researchgate.netnih.gov. This could involve systematic screening against a panel of receptors, enzymes, and transporters to map its interaction landscape.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms
The application of advanced 'omics' technologies, such as proteomics and metabolomics, holds promise for a deeper understanding of this compound's cellular and physiological effects science.gov. Proteomics could help identify changes in protein expression or modification profiles in response to this compound treatment, potentially revealing affected pathways beyond the immediate thromboxane signaling cascade. Metabolomics could provide insights into altered metabolic pathways, offering a broader view of the drug's impact on cellular function. These technologies can help to elucidate the complex mechanisms underlying this compound's observed effects and potentially uncover novel pathways influenced by the compound.
Development of Next-Generation Thromboxane A2 Receptor Antagonists based on this compound Scaffold
This compound's established efficacy and specificity as a thromboxane A2 receptor antagonist make its molecular scaffold a valuable starting point for the design and synthesis of next-generation antagonists nih.govsigmaaldrich.com. Future research may focus on modifying the this compound structure to improve properties such as potency, selectivity, pharmacokinetic profile, or tissue distribution. nih.gov Structure-activity relationship (SAR) studies based on the this compound scaffold, coupled with modern medicinal chemistry techniques, could lead to the development of novel compounds with potentially enhanced therapeutic characteristics or reduced off-target interactions. nih.gov
Computational Drug Repurposing and Analog Design for New Indications
Computational methods are increasingly valuable in drug discovery, including drug repurposing and the design of novel analogs wiley.comnih.govfrontiersin.org. Given this compound's known activity and favorable properties as a thromboxane A2 receptor antagonist, computational approaches could be employed to explore its potential for repurposing in new indications where modulation of the thromboxane pathway or related pathways may be beneficial researchgate.net. This could involve in silico screening against databases of disease signatures or protein targets to identify potential new uses wiley.comnih.gov. Furthermore, computational analog design techniques can be used to design novel compounds based on the this compound structure with optimized properties for specific therapeutic applications wiley.comfrontiersin.org. These computational methods can accelerate the early stages of drug discovery by identifying promising candidates for further experimental validation. nih.govfrontiersin.org
Here is a table summarizing some key data points related to this compound and its activity:
| Property | Value | Source |
| PubChem CID (Z-form) | 6918030 | researchgate.netnih.gov |
| PubChem CID (E-form) | 6436588 | researchgate.net |
| Molecular Formula | C30H39NO4 | nih.govuni.lu |
| Molecular Weight | 477.6 g/mol | nih.gov |
| Monoisotopic Mass | 477.28790873 Da | nih.govuni.lu |
| XLogP3 (predicted) | 2.8 | nih.govuni.lu |
| Primary Target | Thromboxane A2 Receptor (TP receptor) | ncats.ionih.gov |
| Human Platelet Aggregation (U-46619, collagen, AA) IC50 | < 2.1 x 10-8 M | nih.gov |
| Human Platelet Secondary Aggregation (ADP, Epi, PAF) IC50 | < 1.3 x 10-7 M | nih.gov |
Q & A
Q. What is the mechanism of action of Vapiprost as a thromboxane receptor antagonist, and how can its inhibitory effects on platelet aggregation be experimentally validated?
this compound selectively inhibits thromboxane A2 (TXA2) receptors, blocking TXA2-mediated platelet activation and vasoconstriction. To validate its effects, researchers should:
- Conduct platelet aggregation assays using collagen or other agonists to measure inhibition rates (e.g., 90.6% inhibition at 5 minutes post-administration) .
- Compare results with aspirin, which inhibits TXA2 synthesis (via cyclooxygenase) rather than receptor antagonism .
- Use ex vivo studies to confirm sustained inhibition over time (e.g., 75.7% inhibition at 30 minutes post-administration) .
Q. How can researchers design experiments to assess this compound's efficacy in attenuating diabetes-induced retinal vasoconstriction?
- Utilize FITC-dextran labeling and high-resolution imaging (e.g., Nikon FITC filters) to measure retinal artery diameter changes in diabetic murine models .
- Administer this compound intravenously (0.1–1.0 mg/kg) and analyze arterial/venous diameter at baseline and post-treatment (distance from optic disc: 30–600 μm) .
- Compare outcomes between non-diabetic and streptozotocin (STZ)-induced diabetic cohorts to isolate diabetes-specific effects .
Advanced Research Questions
Q. What experimental models are optimal for evaluating this compound's antithrombotic effects, and how should variables like dosing and combination therapies be controlled?
- Photochemical thrombosis models (e.g., rat femoral artery occlusion via Rose Bengal dye and green light transillumination) allow dose-response analysis (e.g., 0.3–1.0 mg/kg this compound prolongs occlusion time by >10× vs. aspirin) .
- Combine this compound with tissue plasminogen activator (tPA) to study synergistic thrombolysis:
- Administer this compound (0.3 mg/kg i.v.) before tPA infusion (100 μg/kg/min) to improve reperfusion rates (84.6% vs. 38.5% with tPA alone) .
- Monitor reocclusion rates over 1 week to assess long-term patency .
Q. How can researchers resolve contradictions in data regarding this compound's efficacy in acute vs. chronic administration?
- Single-dose studies often show transient effects (e.g., reocclusion within 24 hours post-reperfusion) due to short plasma half-life (560.5 ng/ml at 60 minutes) .
- Chronic dosing regimens (1.0 mg/kg/day orally for 7 days) prevent reocclusion by maintaining therapeutic plasma levels, as evidenced by sustained femoral arterial blood flow .
- Use scanning electron microscopy to confirm reduced platelet adhesion in chronic treatment groups .
Q. What statistical methods are appropriate for analyzing this compound's effects on vascular parameters in preclinical studies?
- Unpaired Student's t-tests for comparing hemodynamic metrics (e.g., arterial diameter, blood flow) between treatment and control groups .
- Wilcoxon’s test for non-parametric analysis of occlusion times .
- χ² tests to evaluate reperfusion/reocclusion incidence rates (e.g., 60% reocclusion in tPA-only vs. 0% in combination therapy) .
Methodological Considerations
Q. How should researchers optimize dosing protocols for this compound in combination therapies?
- Conduct pharmacokinetic profiling to align this compound’s peak plasma concentration (1675.5 ng/ml at 5 minutes post-i.v.) with tPA administration timing .
- For chronic studies, use oral dosing (1.0 mg/kg/day) to maintain steady-state levels without systemic hypotension .
Q. What controls are essential when comparing this compound with other antiplatelet agents (e.g., aspirin)?
- Include vehicle controls (e.g., saline or phosphate buffer) to account for solvent effects on thrombosis .
- Standardize hemodynamic parameters (e.g., baseline blood pressure, pulse rate) across all cohorts .
Data Interpretation and Validation
Q. How can researchers address variability in platelet aggregation responses to this compound across different models?
- Perform dose-escalation studies in multiple models (e.g., retinal vs. femoral artery) to identify tissue-specific efficacy .
- Validate findings with ex vivo platelet-rich plasma (PRP) assays to confirm receptor antagonism consistency .
Q. What biomarkers should be monitored to assess this compound's off-target effects in long-term studies?
- Measure circulating fibrinogen levels to rule out coagulation pathway interference .
- Monitor systemic parameters (e.g., blood pressure, heart rate) to ensure no hemodynamic compromise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
